molecular formula C12H14O3 B13672040 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid

2-(Tetrahydro-2H-pyran-4-yl)benzoic acid

Cat. No.: B13672040
M. Wt: 206.24 g/mol
InChI Key: XXLNLEJKVSEVDZ-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with tetrahydropyran. One common method is the hydrogenation of dihydropyran using Raney nickel as a catalyst . This reaction proceeds under mild conditions and results in the formation of the tetrahydropyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the benzoic acid moiety, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated benzoic acids or amides.

Scientific Research Applications

2-(Tetrahydro-2H-pyran-4-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with specific molecular targets. The tetrahydropyran ring can act as a hydrophobic moiety, facilitating the compound’s binding to hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is unique due to the presence of both the tetrahydropyran ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(oxan-4-yl)benzoic acid

InChI

InChI=1S/C12H14O3/c13-12(14)11-4-2-1-3-10(11)9-5-7-15-8-6-9/h1-4,9H,5-8H2,(H,13,14)

InChI Key

XXLNLEJKVSEVDZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=CC=C2C(=O)O

Origin of Product

United States

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